molecular formula C10H9FN2 B11911566 6-Fluoro-8-methylquinolin-5-amine

6-Fluoro-8-methylquinolin-5-amine

Cat. No.: B11911566
M. Wt: 176.19 g/mol
InChI Key: NXBAUKUZZBMSIL-UHFFFAOYSA-N
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Description

6-Fluoro-8-methylquinolin-5-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and pharmacokinetic properties of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methylquinolin-5-amine can be achieved through various methods. One common approach involves the direct fluorination of quinoline derivatives. For example, 6-methoxyquinoline can undergo direct fluorination at the position 5 to yield this compound . Another method involves the use of cyclization and cycloaddition reactions, displacements of halogen atoms, or the diaza group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions, such as Suzuki–Miyaura coupling, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methylquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinolines .

Scientific Research Applications

6-Fluoro-8-methylquinolin-5-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.

    8-Methylquinoline: A methylated quinoline derivative with antimicrobial properties.

    5-Aminoquinoline: Known for its antimalarial activity.

Uniqueness

6-Fluoro-8-methylquinolin-5-amine is unique due to the presence of both a fluorine atom and a methyl group, which can enhance its biological activity and pharmacokinetic properties compared to other quinoline derivatives .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

6-fluoro-8-methylquinolin-5-amine

InChI

InChI=1S/C10H9FN2/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3

InChI Key

NXBAUKUZZBMSIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)N)F

Origin of Product

United States

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